3-Pyrrolidin-2-yl-propionic acid
Overview
Description
3-Pyrrolidin-2-yl-propionic acid is a compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidin-2-yl-propionic acid is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyrrolidin-2-yl-propionic acid are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
3-Pyrrolidin-2-yl-propionic acid has a predicted boiling point of 283.7±13.0 °C and a predicted density of 1.072±0.06 g/cm3 . It also has a predicted pKa value of 4.46±0.10 .Scientific Research Applications
Antiviral Activity
A novel approach to synthesizing a series of 3-(pyrrolidin-1-yl)propionic acids has demonstrated high affinity for the CCR5 receptor and potent anti-HIV activity. These analogues feature higher bioavailabilities and lower rates of clearance compared to cyclopentane, indicating potential as antiviral agents (Lynch et al., 2003).
Anticonvulsant Properties
Amides derived from 3,3‐diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic acid and 3,3‐diphenyl‐propionic acid were synthesized as potential anticonvulsant agents. One compound, in particular, displayed broad-spectrum activity across preclinical seizure models and interacted with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).
Applications in Molecular Biology
In molecular biology, a cis-D-2-hydroxy-4-thymin-1-yl-pyrrolidine propionic acid unit was used to create PNA-DNA dimer blocks incorporated into DNA sequences, which may have implications for genetic research and therapy (Kumar & Meena, 2003).
Synthesis and Structure Determination
The synthesis and structure determination of (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid from l-proline, using 2D H-H COSY and H-H NOESY technologies, is significant for understanding the chemical properties and potential applications of this compound in various fields (Yi, Hua, & Rong, 2003).
Anti-inflammatory and Analgesic Agent
A study on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib evaluated its analgesic and anti-inflammatory activity. The compound showed significant suppression of carrageenan-induced paw edema and had potential nephrotoxicity after multiple administrations, indicating its possible use in treating inflammation and pain (Zlatanova et al., 2019).
Electrocatalysis
Overoxidized poly(pyrrole-co-[3-(pyrrol-1-yl)-propanesulfonate])-coated platinum electrodes were used for selective detection of catecholamine neurotransmitters. This demonstrates the application of 3-pyrrolidin-2-yl-propionic acid derivatives in electrochemical studies, particularly in neurochemistry (Wang et al., 1997).
Safety And Hazards
properties
IUPAC Name |
3-pyrrolidin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDODKLFTVMWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338758 | |
Record name | 3-Pyrrolidin-2-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-2-yl-propionic acid | |
CAS RN |
18325-18-3 | |
Record name | 3-Pyrrolidin-2-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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